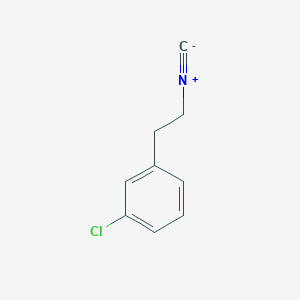

2-(3-Chlorophenyl)ethylisocyanide

Description

Historical Development and Significance of Isocyanides in Organic Chemistry

The journey of isocyanide chemistry began in 1859 when Lieke first synthesized allyl isocyanide, although the product was initially misidentified. nih.govresearchgate.netmdpi.com The formal discovery and synthesis of isocyanides are credited to Gautier and August Wilhelm von Hofmann in 1867. nih.govresearchgate.netmdpi.comnih.gov Early encounters with volatile isocyanides were often marked by their overpowering and unpleasant odors. nih.govnih.gov

A pivotal moment in the history of isocyanides was the discovery of the Passerini reaction in 1921, which demonstrated their utility in three-component reactions. nih.govnih.govscripps.edursc.orgacs.org This was followed by the development of the Ugi four-component reaction in 1959, further cementing the role of isocyanides as powerful building blocks in multicomponent reactions for the efficient synthesis of complex molecules. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The discovery of the first naturally occurring isocyanide, xanthocillin, in 1957, broadened the perspective on these compounds, revealing their presence in biological systems. nih.govmdpi.comnih.gov

The accessibility of isocyanides for synthetic purposes was significantly improved in 1958 with Ugi's development of a reliable method involving the dehydration of N-substituted formamides. nih.govmdpi.comnih.gov Another cornerstone of isocyanide synthesis is the Hofmann isocyanide synthesis, also known as the carbylamine reaction, which involves the reaction of a primary amine with chloroform (B151607) and a strong base. acs.orgwikipedia.orgnih.govrug.nlgoogle.com These synthetic advancements have enabled the widespread use of isocyanides in the synthesis of a diverse array of chemical structures, including peptides, heterocyclic compounds, and natural products. researchgate.netnih.govwikipedia.orgorganic-chemistry.org

Unique Electronic Structure and Bonding of the Isocyano Functional Group

The isocyano functional group (–N≡C) possesses a unique electronic arrangement that dictates its characteristic reactivity. It is best described as a resonance hybrid of two principal contributing structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a carbenic form with a double bond between nitrogen and a neutral, divalent carbon. nih.govnih.govnih.govresearchgate.netscienceinfo.com

This dual electronic nature results in an ambiphilic character at the carbon atom, which can act as both a nucleophile and an electrophile. nih.govresearchgate.netnih.gov The geometry of the isocyano group is typically linear, with a C–N–C bond angle approaching 180°. nih.govscienceinfo.com In methyl isocyanide, the C–N bond distance is approximately 115.8 pm. nih.govscienceinfo.com

A defining characteristic of isocyanides in infrared (IR) spectroscopy is a strong absorption band for the N≡C stretching vibration, which typically appears in the range of 2165–2110 cm⁻¹. nih.govacs.orgscienceinfo.com The precise frequency of this vibration is sensitive to the electronic nature of the substituent attached to the nitrogen atom. nih.govacs.org The frontier molecular orbitals of isocyanides, particularly the highest occupied molecular orbital (HOMO) located on the carbon atom and the lowest unoccupied molecular orbital (LUMO) also centered on the carbon, are key to understanding their reactivity in various chemical transformations. nih.govresearchgate.net

Table 1: Key Properties of the Isocyano Functional Group

| Property | Description |

|---|---|

| Functional Group | –N≡C |

| Resonance Structures | Zwitterionic (R-N⁺≡C⁻) and Carbenic (R-N=C:) forms |

| Reactivity | Amphiphilic carbon atom (nucleophilic and electrophilic) |

| Geometry | Approximately linear C–N–C bond angle (~180°) |

| IR Spectroscopy | Strong ν(N≡C) stretching vibration at 2165–2110 cm⁻¹ |

Position of 2-(3-Chlorophenyl)ethylisocyanide within the Chemical Landscape of Substituted Isocyanides

The synthesis of this compound would likely proceed from its corresponding primary amine, 2-(3-chlorophenyl)ethylamine (B57567). Standard synthetic methods for isocyanide formation, such as the Hofmann carbylamine reaction using chloroform and a base, or the dehydration of the corresponding N-formyl derivative using a dehydrating agent like phosphorus oxychloride, would be applicable. nih.gov

The chemical behavior of this molecule is influenced by both the aryl and alkyl components. The ethyl group provides a flexible, insulating spacer between the aromatic ring and the isocyanide functionality. The 3-chlorophenyl group, with the chlorine atom acting as an electron-withdrawing group through induction, is expected to influence the electronic properties of the isocyanide. This electron-withdrawing effect can modulate the nucleophilicity and electrophilicity of the isocyanide carbon, as well as its coordination properties with metals. The steric bulk of the substituted phenylethyl group will also play a role in its reactivity, particularly in sterically demanding reactions.

Overview of Research Trajectories for Aryl- and Alkyl-Substituted Isocyanides

The field of isocyanide chemistry is dynamic, with research continuously uncovering new applications for both aryl- and alkyl-substituted isocyanides.

Aryl-Substituted Isocyanides: These compounds are extensively used in organic synthesis and materials science. The ability to tune their electronic and steric properties by modifying the aromatic ring makes them valuable ligands in transition metal catalysis. nih.govacs.org They have been employed in a variety of catalytic reactions, including cross-coupling and hydrosilylation processes. nih.gov The rich photophysical properties of metal complexes containing aryl isocyanide ligands have also led to their investigation in the development of phosphorescent materials for optoelectronic applications. acs.org Furthermore, aryl isocyanides are key building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. scienceinfo.com

Alkyl-Substituted Isocyanides: Alkyl isocyanides are workhorses in multicomponent reactions, such as the Ugi and Passerini reactions. researchgate.netacs.org These reactions provide rapid access to large libraries of complex molecules with high structural diversity, which is of significant interest in medicinal chemistry and drug discovery. nih.govresearchgate.net The resulting peptidomimetic structures are valuable for identifying new therapeutic agents. scienceinfo.com Alkyl isocyanides also find applications in the synthesis of natural products and in polymer chemistry. researchgate.net More recently, the unique reactivity of isocyanides has been harnessed in the field of bioorthogonal chemistry for the labeling of biomolecules. nih.gov

Both classes of isocyanides are also being explored for their potential in radical reactions and as versatile synthons in the preparation of a wide range of functionalized molecules. nih.gov The continuous development of new synthetic methods and the exploration of their reactivity in novel chemical transformations ensure that isocyanides will remain at the forefront of chemical research. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSROKGLXUUNSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374032 | |

| Record name | 2-(3-Chlorophenyl)ethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-64-4 | |

| Record name | 2-(3-Chlorophenyl)ethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Isocyanides, with Emphasis on 2 3 Chlorophenyl Ethylisocyanide Analogues

Fundamental Reactivity of the Isocyano Carbon: Electrophilic and Nucleophilic Character

The isocyano carbon atom exhibits a remarkable dual reactivity, functioning as both an electrophile and a nucleophile. organic-chemistry.org This ambiphilic nature is a consequence of its electronic structure, which can be described by two main resonance forms. One form depicts a triple bond between carbon and nitrogen, while the other shows a double bond, with the carbon atom bearing a lone pair and a formal negative charge and the nitrogen a formal positive charge. This duality allows the isocyano carbon to react with both electron-rich and electron-deficient species at the same atom, a feature that distinguishes it from many other functional groups. organic-chemistry.org

The nucleophilic character arises from the lone pair of electrons on the terminal carbon atom, enabling it to attack electrophilic centers. Conversely, the electrophilic character is attributed to the ability of the isocyanide to accept electron density into its π* antibonding orbitals. This dual reactivity is central to the diverse array of chemical transformations that isocyanides can undergo, from simple additions to complex multicomponent reactions.

Multicomponent Reactions (MCRs) Involving Isocyanides

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry, offering efficiency and atom economy. wikipedia.orgfrontiersin.org Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent due to the unique reactivity of the isocyano group. organic-chemistry.orgwikipedia.org

Passerini Reaction: Mechanism and Scope with Aromatic and Aliphatic Isocyanides

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. organic-chemistry.orgwikipedia.orgasianpubs.org This reaction is highly valued for its ability to generate complex molecules with high functional group tolerance. wikipedia.org

The mechanism of the Passerini reaction is believed to proceed through two main pathways depending on the solvent polarity. In aprotic solvents, a concerted mechanism is proposed, involving a trimolecular reaction between the isocyanide, carboxylic acid, and carbonyl compound. wikipedia.org In polar solvents, an ionic mechanism is favored, where the carbonyl compound is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate, which then reacts with the carboxylate. wikipedia.org

The scope of the Passerini reaction is broad, accommodating a wide variety of aldehydes and isocyanides, including both aliphatic and aromatic variants. organic-chemistry.orgnih.gov For an analogue like 2-(3-Chlorophenyl)ethylisocyanide , the presence of the aromatic ring and the ethyl spacer would influence its reactivity. Aromatic isocyanides are generally effective substrates in the Passerini reaction. The electron-withdrawing nature of the chlorine atom on the phenyl ring might slightly modulate the nucleophilicity of the isocyanide, but it is expected to participate readily in this transformation.

Table 1: Representative Examples of the Passerini Reaction with Aromatic and Aliphatic Isocyanides

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | Benzyl Isocyanide | 2-Oxo-1-phenyl-2-(benzylamino)ethyl acetate | 85 | nih.gov |

| Isobutyraldehyde | Benzoic Acid | Cyclohexyl Isocyanide | 1-(Cyclohexylcarbamoyl)-2-methylpropyl benzoate | 92 | nih.gov |

| 4-Chlorobenzaldehyde | Propionic Acid | tert-Butyl Isocyanide | 1-(4-Chlorophenyl)-2,2-dimethyl-1-oxopropan-1-aminium propanoate | 78 | walisongo.ac.id |

This table presents representative data for analogous reactions and not specific experimental results for this compound.

Ugi Reaction: Mechanistic Elucidation and Stereochemical Control

The Ugi reaction, discovered by Ivar Ugi in 1959, is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. orgsyn.orgresearchgate.net This reaction is renowned for its exceptional synthetic efficiency and its ability to generate a vast diversity of complex, peptide-like molecules in a single step. frontiersin.orgorgsyn.org

The mechanism of the Ugi reaction typically begins with the formation of an imine from the aldehyde and amine. orgsyn.org This is followed by protonation of the imine, which then undergoes nucleophilic attack by the isocyanide to form a nitrilium ion. Subsequent addition of the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) leads to the final bis-amide product. orgsyn.org The reaction is generally favored in polar protic solvents like methanol. scripps.edu

Stereochemical control in the Ugi reaction is a significant area of research, with the goal of producing enantiomerically pure compounds. walisongo.ac.id The use of chiral amines has been shown to be particularly effective in inducing stereoselectivity. organic-chemistry.org For an analogue like This compound , its participation in the Ugi reaction is expected to be efficient. While aromatic isocyanides have been reported to be slightly less reactive than their aliphatic counterparts in some cases, they are widely used in the Ugi reaction. nih.gov The electronic effect of the chloro substituent is not expected to significantly hinder the reaction.

Table 2: Representative Examples of the Ugi Reaction with Aromatic and Aliphatic Isocyanides

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | N-(1-(benzylamino)-1-oxopropan-2-yl)-N-tert-butylbenzamide | 91 | orgsyn.org |

| Isovaleraldehyde | Aniline (B41778) | Propionic Acid | Cyclohexyl Isocyanide | N-(1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)-N-phenylpropionamide | 88 | scripps.edu |

| 4-Nitrobenzaldehyde | Methylamine | Benzoic Acid | Benzyl Isocyanide | N-Benzyl-N-(1-(methylamino)-1-oxo-2-(4-nitrophenyl)ethyl)benzamide | 85 | nih.gov |

This table presents representative data for analogous reactions and not specific experimental results for this compound.

Emerging Multicomponent Reaction Paradigms

Beyond the classical Passerini and Ugi reactions, new MCRs involving isocyanides continue to be developed, expanding the synthetic chemist's toolkit. These emerging paradigms often involve different reaction partners or catalytic systems to access novel molecular scaffolds. For instance, the Ugi-Smiles reaction, a variation of the Ugi reaction, utilizes a phenol (B47542) instead of a carboxylic acid, leading to the formation of N-aryl amides. orgsyn.org Other developments include the combination of MCRs with subsequent cyclization reactions to build complex heterocyclic systems in a highly efficient manner. The versatility of isocyanides like This compound makes them promising candidates for these novel transformations, allowing for the incorporation of the 3-chlorophenylethyl moiety into a wide array of complex molecular architectures.

Insertion Reactions of Isocyanides in Organometallic Chemistry

In the realm of organometallic chemistry, isocyanides serve as versatile ligands that can undergo insertion reactions into metal-carbon bonds. vu.nl This process is of significant interest as it allows for the formation of new carbon-nitrogen bonds and the synthesis of iminoacyl complexes, which are valuable intermediates in various catalytic cycles.

Ligand Competition: Isocyanide vs. Carbon Monoxide Insertion

Isocyanides are isoelectronic with carbon monoxide (CO), and as such, their insertion reactions into metal-alkyl bonds share mechanistic similarities with the well-studied CO insertion reactions. Both ligands are L-type, neutral donors, but isocyanides are generally considered to be stronger σ-donors and weaker π-acceptors than CO. researchgate.net This difference in electronic properties can lead to competition between isocyanide and CO insertion when both ligands are present in a coordination sphere.

The relative rates of isocyanide versus CO insertion are influenced by several factors, including the nature of the metal center, the other ligands present, and the specific isocyanide and its steric and electronic properties. In many systems, isocyanide insertion is found to be kinetically more favorable than CO insertion. The stronger σ-donating ability of isocyanides can lead to a more electron-rich metal center, which can facilitate the migratory insertion step.

For an analogue like This compound , its behavior as a ligand would be influenced by the electronic effect of the chlorophenyl group and the steric bulk of the entire substituent. The electron-withdrawing chlorine atom could slightly decrease the σ-donor strength compared to an unsubstituted phenylethyl isocyanide, potentially affecting the rate of insertion. However, it is still expected to be a competent ligand for insertion reactions.

Table 3: Comparison of General Reactivity in Insertion Reactions

| Ligand | General Electronic Properties | Relative Insertion Rate | Resulting Functional Group |

| Carbon Monoxide (CO) | Stronger π-acceptor, weaker σ-donor | Generally slower | Acyl |

| Isocyanide (R-NC) | Weaker π-acceptor, stronger σ-donor | Generally faster | Iminoacyl |

This table provides a general comparison and the relative rates can vary depending on the specific reaction conditions and substrates.

While direct experimental data on This compound remains scarce in the surveyed literature, its reactivity can be confidently predicted based on the extensive studies of its aromatic and aliphatic analogues. The dual nucleophilic and electrophilic nature of its isocyano carbon atom makes it a versatile building block for complex molecule synthesis. It is expected to readily participate in fundamental multicomponent reactions such as the Passerini and Ugi reactions, yielding α-acyloxy amides and bis-amides, respectively. Furthermore, in the context of organometallic chemistry, it would serve as a competent ligand for insertion reactions, with its reactivity being subtly modulated by the electronic and steric effects of its 3-chlorophenylethyl substituent. Further experimental investigation into the specific reactivity of this compound would be valuable to fully elucidate its chemical profile and potential applications.

Formation and Characterization of Iminoacyl Complexes

The insertion of isocyanides into metal-carbon bonds is a fundamental transformation in organometallic chemistry, yielding η2-iminoacyl complexes. figshare.com This reaction is prevalent across various transition metals, including Group 4 metals like zirconium and hafnium, as well as others like vanadium and tungsten. figshare.comcapes.gov.brosti.govrsc.org The coordination of the isocyanide to the metal center alters the electronic distribution of the isocyano moiety, facilitating reaction pathways not accessible otherwise. researchgate.netvu.nl

The reaction of organometallic complexes with isocyanides can lead to a variety of products depending on the metal, the isocyanide substituent, and the reaction conditions. For instance, the reaction of [M(TC-3,n)R2] (where M = Zr, Hf; R = CH2Ph, Ph) with alkyl isocyanides results in the formation of bis(iminoacyl) species. figshare.comcapes.gov.br In contrast, aryl isocyanides can lead to different products, such as enediamido or η2-imine complexes, depending on the rate of addition. figshare.comcapes.gov.br Similarly, the reaction of a vanadium(III) complex, V(Mes)3(THF), with tert-butyl isocyanide leads to a tris(η2-iminoacyl) complex. osti.gov

The characterization of these iminoacyl complexes is typically achieved through a combination of spectroscopic methods and X-ray crystallography. Infrared (IR) spectroscopy is crucial for identifying the C=N stretch of the iminoacyl group. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) provides detailed structural information. X-ray diffraction provides unambiguous confirmation of the molecular structure, including the η2-coordination of the iminoacyl ligand. capes.gov.brosti.gov

Mechanistic Studies of Isocyanide Insertion in Metal-Alkyl Bonds

The insertion of an isocyanide into a metal-alkyl bond is a key mechanistic step in many catalytic processes. rsc.org This process generally occurs via a migratory insertion mechanism, which is analogous to the well-studied CO insertion. rsc.org The reaction typically begins with the coordination of the isocyanide to the metal center, followed by the migration of an alkyl or aryl group from the metal to the isocyanide carbon. rsc.orgacs.org

Kinetic and mechanistic studies on palladium(II) complexes have provided detailed insights into this process. The reaction of alkyl- and arylpalladium complexes with isocyanides like 2,6-dimethyl isocyanide has been studied to determine the rate constants associated with the insertion. acs.org These studies often reveal a stepwise associative mechanism rather than a concerted one. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of the reaction mechanism. rsc.orgmdpi.com These calculations help to map the potential energy surface, identify transition states, and understand the factors controlling the reaction. For example, in the reaction of tungsten ketenyl complexes with isocyanides, DFT calculations confirmed a mechanism involving coordination of the isocyanide, followed by migratory insertion into the W-ketenyl bond. rsc.org The mechanism of nucleophilic addition to metal-bound isocyanides has also been shown to be a stepwise associative process with calculated activation energies in the range of 19.8–22.4 kcal/mol. mdpi.com

Cycloaddition and Addition Reactions Involving Isocyanides

Isocyanides are versatile building blocks in cycloaddition reactions due to their unique electronic structure, which can be described as a hybrid of a carbenoid and a nitrilium ion. This allows them to participate in various cycloaddition modes to form heterocyclic compounds. scienceinfo.com

[2+1], [3+2], and [4+1] Cycloadditions

[2+1] Cycloadditions: In these reactions, the isocyanide acts as a one-atom synthon. An example is the reaction with sulfur to form isothiocyanates.

[3+2] Cycloadditions: Isocyanides can react with 1,3-dipoles to form five-membered heterocycles. For instance, α-acidic isocyanides react with azomethine imines in a [3+3]-cross-cycloaddition to yield 1,2,4-triazine (B1199460) derivatives, demonstrating that isocyanides can also participate in higher-order cycloadditions. acs.org

[4+1] Cycloadditions: These are particularly useful for synthesizing five-membered rings. rsc.org Isocyanides react with 1,3-dienes or heterodienes in a formal [4+1] cycloaddition. rsc.org A well-known example is the reaction with tetrazines, which is considered a "click" reaction. scienceinfo.comwikipedia.org This reaction has been used to convert isocyanides into carbonyls or to form stable cycloadducts. scienceinfo.com

Anomalous Additions of Chlorosulfonyl Isocyanate to Carbonyl Groups

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent with multiple electrophilic sites. arxada.com While it typically undergoes cycloaddition at its C=N double bond, anomalous reactions can occur. A notable example is the addition of CSI to the carbonyl group of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. beilstein-journals.orgnih.gov This reaction leads to the formation of a ylidenesulfamoyl chloride, a product of addition to the imide functional group rather than the isolated double bond. beilstein-journals.orgnih.gov The mechanism of this anomalous addition has been elucidated with the support of theoretical calculations, which indicate that the formation of the observed product is kinetically more favorable. beilstein-journals.org The structure of the resulting product was confirmed by X-ray crystal analysis. beilstein-journals.orgnih.gov

Influence of Substituent Effects on Isocyanide Reactivity: Electronic and Steric Factors

The reactivity of isocyanides is profoundly influenced by the electronic and steric properties of their substituents. utexas.edu These factors affect the nucleophilicity of the isocyanide carbon, the stability of intermediates, and the steric accessibility of the reaction center.

Electronic Effects: The nature of the substituent on the isocyanide nitrogen dictates its electronic properties.

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the isocyanide carbon, enhancing its σ-donor properties when coordinating to a metal.

Electron-withdrawing groups (EWGs) , such as aryl groups, decrease the electron density. utexas.edu Aromatic isocyanides are generally better π-acceptors than alkyl isocyanides. utexas.edu The 3-chlorophenyl group in this compound acts as an EWG, which would decrease the nucleophilicity of the isocyanide carbon compared to a simple alkyl isocyanide. This can influence the rate and mechanism of insertion and cycloaddition reactions.

The following table provides a qualitative comparison of the electronic properties of different isocyanide substituents.

| Substituent (R in R-NC) | Electronic Effect | Expected Impact on Reactivity |

| tert-Butyl | Strong Electron-Donating | High nucleophilicity, strong σ-donor |

| Ethyl | Electron-Donating | Moderate nucleophilicity |

| Phenyl | Electron-Withdrawing (by induction), π-acceptor | Reduced nucleophilicity, can stabilize negative charge in intermediates |

| 3-Chlorophenyl | Stronger Electron-Withdrawing | Lower nucleophilicity than phenyl, enhanced π-acidity |

Applications of Isocyanides in Advanced Organic Synthesis and Catalysis

Isocyanides as Ligands in Coordination Chemistry

Isocyanides, or isonitriles, are organic compounds containing the functional group -N≡C. They are isoelectronic with carbon monoxide and can act as strong σ-donors and variable π-acceptors when coordinated to transition metals. This dual electronic nature makes them highly versatile ligands in coordination chemistry.

The electronic properties of isocyanide ligands are a key factor in determining the stability and reactivity of their metal complexes. Isocyanides are generally considered strong σ-donors due to the lone pair of electrons on the carbon atom. wikipedia.org They are also capable of acting as π-acceptors by accepting electron density from the metal's d-orbitals into their empty π* orbitals of the C≡N bond. wikipedia.orgutexas.edu The extent of this π-backbonding is influenced by the nature of the substituent (R) attached to the nitrogen atom. Aryl isocyanides, for instance, are typically better π-acceptors than alkyl isocyanides because the aromatic ring can delocalize the back-donated electron density. utexas.edu The electronic donating or withdrawing ability of a ligand can be quantified using the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency in [LNi(CO)₃] complexes. wikipedia.org Ligands that are strong electron donors lead to a lower ν(CO) frequency, while electron-withdrawing ligands result in a higher frequency. wikipedia.org

For "2-(3-Chlorophenyl)ethylisocyanide," the presence of the electron-withdrawing chloro group on the phenyl ring would suggest a decrease in the σ-donating ability and an increase in the π-accepting character compared to an unsubstituted phenylethylisocyanide. The ethyl spacer between the phenyl ring and the isocyanide group might slightly dampen this electronic effect compared to a directly attached aryl isocyanide.

The steric bulk of a ligand is another critical parameter that influences the coordination environment around the metal center. The steric demand of a ligand is often quantified by its cone angle (θ), a concept introduced by Chadwick A. Tolman. wikipedia.org The cone angle is a measure of the solid angle occupied by the ligand at the metal center. wikipedia.org The linear C-N-C or C-N-metal arrangement in many isocyanide complexes suggests a relatively small cone angle, allowing for the formation of complexes with high coordination numbers. wikipedia.org However, bulky substituents on the isocyanide can significantly increase its steric profile, influencing the number and arrangement of other ligands in the coordination sphere and, consequently, the catalytic activity. nih.gov

The steric profile of "this compound" is primarily determined by the 3-chlorophenyl ethyl group. While not exceptionally bulky, the phenyl ring and the ethyl chain contribute to a moderate steric hindrance that can play a role in the stereoselectivity of catalytic reactions.

Table 1: General Electronic and Steric Properties of Isocyanide Ligands

| Property | Description | Influence of Substituents |

| σ-Donation | Donation of the carbon lone pair to an empty metal orbital. | Generally strong. Alkyl groups enhance σ-donation compared to aryl groups. Electron-withdrawing groups on aryl rings decrease σ-donation. |

| π-Acceptance | Acceptance of electron density from metal d-orbitals into the C≡N π* orbitals. | Variable. Aryl groups enhance π-acceptance. Electron-withdrawing groups on aryl rings increase π-acceptance. |

| Tolman Electronic Parameter (TEP) | A measure of the net electron-donating ability of a ligand. | Lower values indicate stronger net electron donation. |

| Cone Angle (θ) | A measure of the steric bulk of a ligand. | Increases with the size of the substituent on the isocyanide. |

The design of metal-isocyanide catalysts focuses on tuning the electronic and steric properties of the isocyanide ligand to achieve optimal catalytic performance. By systematically modifying the substituents on the isocyanide, chemists can control the electron density at the metal center and the steric environment around it, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

The synthesis of metal-isocyanide complexes typically involves the reaction of a suitable metal precursor with the isocyanide ligand. The isocyanide can displace other ligands, such as carbon monoxide, halides, or solvents, from the metal's coordination sphere. The synthesis of "this compound" itself would likely follow established methods for isocyanide synthesis, such as the dehydration of the corresponding formamide (B127407) or the reaction of the primary amine with chloroform (B151607) and a base (the Hofmann carbylamine reaction).

Catalytic Applications of Isocyanide Complexes

Metal-isocyanide complexes have emerged as effective catalysts in a range of organic transformations, including hydrosilylation, hydrogenation, and hydrosilane reduction reactions. researchgate.net

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a widely used reaction in organic synthesis and materials science. Rhodium and platinum complexes are often employed as catalysts for this transformation. Isocyanide ligands have been shown to be effective in promoting these reactions. For example, rhodium-isocyanide catalysts have demonstrated high activity in the hydrosilylation of ketones. nih.gov The catalytic efficiency is attributed to the strong affinity of the isocyanide ligand for the rhodium center and the steric bulk of the ligand, which can facilitate the formation of a catalytically active monoisocyanide-rhodium species. nih.gov Cobalt and iron isocyanide complexes have also been developed as non-precious-metal catalysts for the hydrosilylation of alkenes with hydrosiloxanes. acs.orgacs.org

While no specific studies on the use of "this compound" in hydrosilylation have been reported, its electronic and steric profile suggests it could be a viable ligand for such reactions. The electron-withdrawing nature of the chlorophenyl group could modulate the reactivity of a metal center, potentially influencing the rate and selectivity of the hydrosilylation process.

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic chemistry. Isocyanide complexes have been investigated as catalysts for hydrogenation. For instance, the insertion of isocyanides into metal-hydride bonds is a key step in the metal-assisted hydrogenation of isocyanides themselves. acs.orgacs.org More broadly, the electronic properties of isocyanide ligands can be tuned to optimize the activity of metal catalysts for the hydrogenation of various substrates.

The potential application of "this compound" in hydrogenation catalysis would depend on its ability to form stable and active metal hydride complexes. The electronic properties conferred by the chlorophenyl group could influence the hydricity of the metal-hydride bond and thus the catalyst's performance.

Hydrosilane reductions are a class of reactions where a hydrosilane is used as the reducing agent to reduce various functional groups. wikipedia.org Cobalt-isocyanide catalysts have been successfully employed for the reduction of nitriles to primary amines using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the hydrosilane. acs.org This method provides a valuable route to primary amines from readily available nitriles. The reaction of a ditantalum hydride complex with isocyanides has also been shown to lead to single and double isocyanide insertion into Ta-H bonds, demonstrating the reactivity of isocyanides in reduction chemistry. nih.gov

Given the precedent for cobalt-isocyanide catalyzed hydrosilane reductions, it is plausible that complexes of "this compound" could also exhibit catalytic activity in the reduction of various functional groups. The specific electronic and steric features of this ligand would likely impact the efficiency and selectivity of such transformations.

Isocyanide-Derived Reagents and Intermediates in Complex Molecule Construction

Isocyanides are cornerstone reagents in the synthesis of complex molecules, primarily through their use in MCRs like the Passerini and Ugi reactions. researchgate.netencyclopedia.pub These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. researchgate.netnih.govresearchgate.net

The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single pot to produce α-acylamino carboxamides. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the nucleophilic isocyanide carbon. nih.govmdpi.com The resulting nitrilium ion intermediate is trapped by the carboxylate, and a subsequent intramolecular Mumm rearrangement yields the final, stable product. beilstein-journals.org

In this context, this compound can serve as the isocyanide component, enabling the incorporation of the 2-(3-chlorophenyl)ethyl moiety into a larger molecular framework. This specific substructure could be of interest in the design of peptidomimetics or other bioactive molecules. The general applicability of the Ugi reaction allows for extensive variation of the other three components, providing a powerful tool for creating a diverse range of complex products. mdpi.com

Below is a table illustrating the components and a representative product of a hypothetical Ugi reaction employing this compound.

| Ugi Reaction Component | Example Reactant | Role in Product Structure |

| Amine | Benzylamine | Provides the R¹ substituent and amide nitrogen. |

| Carbonyl | Isobutyraldehyde | Forms the backbone and provides the R² substituent. |

| Carboxylic Acid | Acetic Acid | Acts as the acylating agent, providing the R³ group. |

| Isocyanide | This compound | Provides the R⁴ substituent and the second amide group. |

| Product | α-Acylamino Carboxamide | A complex molecule assembled from all four components. |

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides. nih.govnih.gov Similar to the Ugi reaction, this compound could be readily employed in a Passerini reaction to generate complex structures bearing its characteristic chemical signature.

Potential in Materials Science: Polymerization and Functional Materials (General)

The utility of isocyanides extends beyond small molecule synthesis into the realm of materials science. Isocyanides can undergo polymerization, catalyzed by transition metals like nickel(II), to form polyisocyanides, also known as polyiminomethylenes. rsc.orgacs.org These polymers are notable for their rigid, rod-like structures, which are a consequence of a stable helical conformation. rsc.orgru.nl

This helical structure arises from a phenomenon known as atropisomerism, where rotation around the single bonds of the polymer backbone is severely restricted by the bulky side chains. rsc.orgru.nl When an achiral isocyanide like this compound is polymerized, an equal mixture of left-handed (M) and right-handed (P) helices is typically formed. rsc.org However, the use of chiral catalysts or initiators can induce a preference for one helical sense, leading to optically active polymers. ru.nlresearchgate.net

The properties of the resulting polyisocyanide are directly influenced by the nature of the pendant R-group of the isocyanide monomer. The 2-(3-chlorophenyl)ethyl side chain would be expected to impart specific solubility characteristics and influence the packing of the polymer chains in the solid state. The development of functional isocyanide-based polymers allows for the creation of materials with novel properties that could be applied in areas such as pyroelectric sensors or as chiral scaffolds. acs.orguq.edu.au

The table below summarizes key characteristics of polyisocyanides and how the monomer structure influences them.

| Characteristic | Description | Influence of 2-(3-Chlorophenyl)ethyl Side Chain |

| Backbone Structure | Rigid, helical conformation (polyiminomethylene). rsc.org | The polymer would adopt a stable helical structure. |

| Helicity | Forms as a racemic mixture of left- and right-handed helices from achiral monomers. rsc.org | Polymerization would yield a 1:1 mixture of P and M helices unless a chiral catalyst is used. |

| Rigidity | The polymer chain behaves as a rigid rod due to restricted bond rotation (atropisomerism). ru.nl | The steric bulk of the side chain would contribute to the rigidity of the polymer backbone. |

| Functionality | Properties are tuned by the monomer's side chain (R-group). acs.org | The chlorophenyl group offers a site for potential further functionalization and influences solubility and intermolecular interactions. |

Structural Modifications and Derivative Synthesis of 2 3 Chlorophenyl Ethylisocyanide Analogues

Strategies for Diversification of the 2-(3-Chlorophenyl)ethylisocyanide Skeleton

The diversification of the this compound skeleton is primarily achieved through two main strategies: reactions involving the isocyanide functional group and modifications of the chlorophenyl ring or the ethyl linker. The isocyanide group (–N⁺≡C⁻) is a unique and highly reactive functional group that can participate in various chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions, cycloadditions, and insertions into metal-ligand bonds. wikipedia.org These reactions allow for the introduction of complex molecular fragments in a single step.

A common and fundamental strategy for creating derivatives is the dehydration of N-substituted formamides. wikipedia.orgnih.gov This method provides a direct route to isocyanides from readily available primary amines, which can be formylated and then dehydrated using various reagents such as phosphorus oxychloride, toluenesulfonyl chloride, or triphenylphosphine (B44618) and iodine. wikipedia.orgd-nb.infoorganic-chemistry.org This approach allows for the synthesis of a diverse library of isocyanides by simply varying the starting amine.

Further diversification involves replacing the isocyanide group entirely or using the 3-chlorophenyl ethyl moiety as a building block for more complex heterocyclic systems. This is exemplified by the synthesis of pyridine, piperazine, and triazine derivatives, where the core structure is integrated into larger, often biologically active, ring systems. These strategies transform the initial isocyanide precursor into a range of compounds with distinct chemical properties and potential applications.

Synthesis of N-Substituted Isocyanides and Related Aromatic Derivatives

The synthesis of derivatives from the this compound framework involves a variety of synthetic methodologies tailored to the target molecular class. These methods often leverage the inherent reactivity of the starting materials to construct complex molecules with potential applications in fields like drug discovery.

A key derivative, 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile, is a significant intermediate in the synthesis of pharmaceuticals. researchgate.net One prevalent synthetic route involves the dehydration of the corresponding carboxamide precursor. prepchem.comprepchem.com In this method, 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide is heated under reflux with a dehydrating agent, most commonly phosphorus oxychloride. researchgate.netprepchem.comprepchem.com After the reaction is complete, excess phosphorus oxychloride is removed, and the product is isolated and purified, often by crystallization, to yield the desired pyridinecarbonitrile. prepchem.comprepchem.com

Another synthetic strategy starts from more basic building blocks. google.com This method involves the condensation of 2-cyano-3-methylpyridine (B185307) with 3-chlorobenzaldehyde (B42229) to form an intermediate, 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile. google.com This vinyl derivative is then reduced via catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, to saturate the double bond and yield the final product. google.com This multi-step synthesis offers an alternative pathway that avoids the use of phosphorus oxychloride and can achieve high chemical purity. google.com

| Starting Material | Key Reagents/Catalysts | Reaction Type | Yield | Purity/Melting Point | Reference |

|---|---|---|---|---|---|

| 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide | Phosphorus oxychloride (POCl₃) | Dehydration | 89.4% | 95.7% (HPLC), 72-73°C | prepchem.comprepchem.com |

| 2-Cyano-3-methylpyridine and 3-chlorobenzaldehyde | 1. Base (e.g., potassium carbonate) 2. 10% Pd(OH)₂-C or Raney Ni, H₂ | Condensation followed by Catalytic Hydrogenation | 94.8% (with Pd(OH)₂-C), 87.5% (with Raney Ni) | >98.5%, 71.6-74°C | google.com |

Piperazine derivatives containing the 3-chlorophenyl moiety are a well-established class of compounds, with Trazodone being a prominent example. scholarsresearchlibrary.com The synthesis of these structures, such as 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one, can be achieved through efficient and environmentally friendly methods. One such "green" procedure utilizes sulphamic acid as a recyclable, heterogeneous catalyst for the condensation reaction, offering advantages like high yields and simple work-up. scholarsresearchlibrary.com

The synthesis of a wide variety of Trazodone analogues has been explored to investigate structure-activity relationships. researchgate.net These syntheses typically involve the reaction of 1-(3-chlorophenyl)piperazine (B195711) with a suitable alkylating agent that contains the desired triazolopyridine core. For example, reacting 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-1H-1,2,4-triazol-3(2H)-one with 3-phenoxypropyl bromide in the presence of a base like potassium carbonate leads to the corresponding N-alkylated product. prepchem.com These methods demonstrate the modular nature of the synthesis, allowing for the creation of a library of derivatives by varying the components. researchgate.netprepchem.com

| Derivative Name | Key Reagents/Catalysts | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride (Trazodone) | Sulphamic acid | Condensation | 88-95% | scholarsresearchlibrary.comresearchgate.net |

| 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-2,4-dihydro-4-(3-phenoxypropyl)-3H-1,2,4-triazol-3-one hydrochloride | 3-phenoxypropyl bromide, potassium carbonate, potassium iodide | N-Alkylation | 22% | prepchem.com |

The synthesis of triazine derivatives involves the construction of the 1,2,4-triazine (B1199460) ring system. For compounds like 2-(3-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, the synthetic approach generally involves the cyclization of a precursor built from a substituted hydrazine. acs.orgnih.gov

A general strategy for forming such heterocyclic systems is the reaction of a substituted phenylhydrazine (B124118) with a carbonyl compound that can undergo condensation and cyclization. For instance, the synthesis of the complex triazine MGL-3196 involves condensing a substituted aniline (B41778) with a triazine precursor. acs.orgnih.gov A more direct route to the specified triazine would involve reacting 3-chlorophenylhydrazine with a suitable three-carbon electrophile that already contains the cyano and future carbonyl functionalities, followed by cyclization. The synthesis of related structures, like 2-hydroxymethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine, highlights the modularity of building these rings, which can then be further functionalized. prepchem.com

2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic chemistry. medchemexpress.com Several methods exist for its synthesis, each with distinct advantages and limitations.

One common method is the direct alkylation of 3-chloroaniline (B41212) with chloroacetic acid in the presence of a base. A more controlled approach is the Gabriel synthesis , which avoids the polyalkylation byproducts common in direct alkylation by using a phthalimido-protected intermediate, leading to higher purity. Another effective method is the reductive amination of glyoxylic acid with 3-chloroaniline, using a reducing agent like sodium cyanoborohydride. This method is performed under mild conditions, which helps preserve sensitive functional groups. A similar approach, the Strecker synthesis, can be used for the 4-chloro analogue, involving the reaction of the corresponding aldehyde with ammonium (B1175870) cyanide followed by hydrolysis.

| Synthetic Method | Key Reagents | Yield | Purity | Key Advantages | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | 3-Chloroaniline, Chloroacetic acid, NaOH | 65–75% | 90–95% | Low cost, one-step process | |

| Gabriel Synthesis | Phthalimide, Hydrazine hydrate | 80–85% | 95–98% | High regioselectivity, avoids polyalkylation | |

| Reductive Amination | 3-Chloroaniline, Glyoxylic acid, NaBH₃CN | 70–78% | 92–96% | Mild conditions, functional group tolerance |

Enantiomeric Purity and Control in Derivative Synthesis

For derivatives that are chiral, such as 2-amino-2-(3-chlorophenyl)acetic acid, controlling the stereochemistry during synthesis is of paramount importance, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. The synthesis of a specific enantiomer, like (R)-2-Amino-2-(3-chlorophenyl)acetic acid, requires stereoselective methods. glpbio.com

In synthetic routes like the Strecker synthesis or related hydrolytic steps, careful control of reaction conditions, such as pH, is crucial to prevent racemization of the newly formed chiral center. The Gabriel synthesis is also noted for its ability to allow for stereochemical control. Asymmetric synthesis strategies, employing chiral auxiliaries, catalysts, or enzymes, are often employed to achieve high enantiomeric purity. The goal is to produce a single enantiomer in high yield and high enantiomeric excess (e.e.), ensuring the final product has the desired therapeutic or chemical properties without contamination from its stereoisomer.

Functionalization of the Chlorophenyl Moiety

The synthetic versatility of this compound is significantly enhanced by the reactivity of its chlorophenyl group. The chlorine substituent serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. These transformations are pivotal for the synthesis of novel analogues with modified electronic properties, steric profiles, and potential biological activities. The primary methods for functionalizing the aryl chloride bond include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

While specific literature detailing these reactions directly on this compound is limited, the reactivity of the 3-chlorophenyl moiety is well-established for a broad range of substrates. The following sections describe these potential transformations, drawing upon established methodologies for similar aryl chlorides to illustrate the synthetic possibilities.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netnih.govresearchgate.net This reaction would enable the substitution of the chlorine atom in this compound with various aryl, heteroaryl, or alkyl groups. The general transformation involves the reaction of the isocyanide with a boronic acid or ester in the presence of a palladium catalyst and a base.

A typical reaction would involve treating this compound with a desired arylboronic acid, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate (B84403) in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netudel.edu The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with less reactive aryl chlorides.

The following table presents illustrative examples of Suzuki-Miyaura couplings on analogous 3-chloroaryl compounds, demonstrating the potential for this transformation on this compound.

| Aryl Halide Analogue | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | researchgate.net |

| 1-Bromo-3-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 | udel.edu |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O (Microwave) | 92 | researchgate.net |

DME - 1,2-Dimethoxyethane, SPhos - 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing a route to synthesize arylamines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology could be applied to this compound to introduce primary or secondary amine functionalities, leading to a new class of derivatives.

The reaction typically involves the coupling of the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orgstackexchange.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.

The following table provides examples of Buchwald-Hartwig amination reactions on analogous 3-chloroaryl compounds, highlighting the potential for synthesizing amino-functionalized derivatives of this compound.

| Aryl Halide Analogue | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Chloroaniline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 85 | wikipedia.org |

| 1-Chloro-3-nitrobenzene | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 92 | organic-chemistry.org |

| 3-Chlorotoluene | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 89 | organic-chemistry.org |

dba - Dibenzylideneacetone, BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos - 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Applying this reaction to this compound would allow for the introduction of an alkynyl moiety, a valuable functional group for further transformations or for its electronic properties.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl chloride. The terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium(II) complex yields the arylated alkyne. Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov

The following table shows examples of Sonogashira coupling reactions with analogous 3-chloroaryl compounds, demonstrating the feasibility of synthesizing alkynyl derivatives of this compound.

| Aryl Halide Analogue | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Chloroiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 91 | wikipedia.org |

| 1-Bromo-3-chlorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 85 | researchgate.net |

| 3-Chloroaniline | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | n-BuNH₂ | DMF | 78 | nih.gov |

Et₃N - Triethylamine (B128534), THF - Tetrahydrofuran, n-BuNH₂ - n-Butylamine, DMF - Dimethylformamide

Heck Reaction: Formation of C-C Double Bonds

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.govsctunisie.org This reaction could be utilized to introduce a vinyl group onto the phenyl ring of this compound, providing access to styrene-like derivatives. These derivatives can serve as precursors for various other functional groups through reactions of the newly introduced double bond.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a hydridopalladium complex. The active Pd(0) catalyst is then regenerated by the reaction of the hydridopalladium species with a base. organic-chemistry.orgnih.gov

The following table includes examples of Heck reactions on analogous 3-chloroaryl compounds, illustrating the potential for the vinylation of this compound.

| Aryl Halide Analogue | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Chlorobromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 82 | nih.gov |

| 1-Chloro-3-iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 90 | organic-chemistry.org |

| 3-Chloroaniline | Styrene | PdCl₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | 75 | sctunisie.org |

Medicinal Chemistry Perspectives on the Isocyanide Functional Group in Bio Interacting Molecules

Overview of Natural and Synthetic Biologically Active Isocyanides

The isocyanide functional group is not merely a synthetic curiosity; it is found in a diverse array of natural products isolated from terrestrial and marine organisms. acs.orgnih.gov These natural isocyanides exhibit a wide spectrum of potent biological activities, including antibacterial, antifungal, antimalarial, and antitumor effects. acs.orgresearchgate.net

The first isocyanide natural product, Xanthocillin X, was isolated in 1950 from the mold Penicillium notatum. acs.org Since then, hundreds of isocyanides have been discovered in nature, originating from fungi, bacteria, sponges, and other marine life. acs.orgnih.gov The marine environment, in particular, is a rich source of isocyanide-containing natural products. acs.org

The demonstrated bioactivity of these natural compounds has spurred the synthesis of numerous isocyanide derivatives. researchgate.netsmu.ac.za Medicinal chemists aim to create simplified, more accessible analogs of complex natural products, often retaining or even improving the biological potency. researchgate.net For example, simplified synthetic indole (B1671886) isocyanides have shown comparable antibacterial activity to the complex natural product hapalindole A. researchgate.net This highlights the potential for developing potent therapeutic agents based on the isocyanide scaffold.

Table 1: Examples of Biologically Active Isocyanide Compounds

| Compound Name | Source/Type | Biological Activity |

| Xanthocillin X | Natural (Fungus) | Antibacterial acs.org |

| Hapalindole A | Natural (Cyanobacteria) | Antibacterial, Antifungal researchgate.net |

| SF2768 | Natural (Actinobacteria) | Antibacterial (Copper Chelator) acs.org |

| Synthetic Indole Isocyanides | Synthetic | Antibacterial researchgate.net |

| Aryl Isonitriles | Synthetic | Anti-MRSA acs.org |

The Isocyanide Functional Group as an Unconventional Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The isocyanide group has been proposed as an unconventional pharmacophore due to its unique electronic and structural properties. acs.orgnih.gov

Key features that contribute to its pharmacophoric potential include:

Linear Geometry: The C-N-C angle in isocyanides is nearly 180°, and the C≡N triple bond is short (around 116 pm), giving it a defined, rod-like shape. wikipedia.orgvedantu.com

Dipole Moment: The isocyanide group possesses a significant dipole moment, which can contribute to binding interactions within a protein active site. acs.org

Hydrogen Bonding: The terminal carbon atom of the isocyanide can act as a hydrogen bond acceptor, forming stable bonds with alcohols, water, and phenols, which can be crucial for protein binding. acs.org

Metal Coordination: As a soft ligand, the isocyanide group is an excellent coordinator of transition metals, a property central to many of its biological interactions. acs.orgscribd.com

Metabolic Stability: While aromatic and primary aliphatic isocyanides can be metabolically labile, secondary and tertiary isocyanides have shown greater resistance to metabolism, a crucial attribute for a viable pharmacophore. acs.orgnih.gov

The isocyanide functional group is isoelectronic with carbon monoxide but exhibits distinct coordination properties. acs.org This unique combination of features allows it to serve as a versatile tool in drug design, moving beyond its traditional role in organic synthesis. acs.orgnih.gov

Role of Metal Coordination in Biological Interactions of Isocyanides

The ability of the isocyanide functional group to coordinate with metal ions is a cornerstone of its biological activity. acs.orgnih.gov This interaction is not merely for structural complexation; it can modulate the reactivity of the isocyanide itself and is fundamental to its mechanism of action against certain biological targets, particularly metalloproteins. acs.orgoup.com

Metalloproteins, which constitute a significant portion of all proteins, are involved in a vast range of essential biological processes. nih.gov Their active sites contain metal ions (e.g., iron, copper, zinc) that are critical for their catalytic function or structural integrity. nih.gov Isocyanides, with their strong affinity for transition metals, can act as potent ligands for the metal centers in these proteins. acs.orgwikipedia.org

The nature of the coordination bond depends on both the isocyanide and the metal. acs.org

σ-Donation and π-Acceptance: Like carbon monoxide, isocyanides act as σ-donors through the carbon lone pair and as π-acceptors via their π* antibonding orbitals. rsc.org Aromatic isocyanides are generally better π-acceptors than aliphatic ones due to the extended conjugation provided by the aromatic ring. acs.org

Metal Selectivity: The strength and nature of the interaction vary with the metal. For instance, metals like iron can form stable complexes through significant back-donation, whereas metals like copper and zinc form weaker, more labile complexes. acs.org This differential affinity can be exploited to achieve selectivity for specific metalloprotein targets.

A notable example is the interaction of some isocyanides with heme-containing proteins, where they can bind to the iron center, potentially inhibiting enzyme function. nih.govtaylorandfrancis.com This coordinating ability makes the isocyanide an attractive "warhead" for designing inhibitors that target the active sites of metalloenzymes. acs.orgnih.gov

Covalent inhibitors form a chemical bond with their target protein, leading to irreversible or slowly reversible inhibition. This strategy can result in drugs with high potency and prolonged duration of action. The isocyanide functional group presents a novel and versatile platform for designing such inhibitors. rsc.orgnih.gov

The key lies in the "non-innocent" nature of the isocyanide ligand upon metal coordination. acs.org While a free isocyanide is relatively inert to cellular nucleophiles like water, thiols, or amines at physiological pH, its reactivity can be dramatically enhanced upon coordination to a metal center. acs.org This coordination can render the isocyanide carbon atom susceptible to nucleophilic attack. acs.org

This principle can be harnessed for covalent inhibitor design:

An isocyanide-containing molecule first binds to the active site of a metalloprotein via coordination to the metal ion.

This coordination activates the isocyanide carbon.

A nearby nucleophilic amino acid residue (such as a cysteine thiol) in the active site then attacks the activated isocyanide carbon, forming a stable covalent bond.

Recent research has demonstrated this mechanism, showing that certain isocyanides can covalently modify and inhibit essential bacterial metabolic enzymes by targeting active site cysteines. rsc.orgnih.gov This opens a promising avenue for developing new classes of antibiotics and other therapeutic agents based on a covalent-binding mechanism mediated by metal coordination. rsc.org

General Principles of Structure-Activity Relationship (SAR) Studies for Isocyanide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. For isocyanide derivatives, SAR studies focus on optimizing potency, selectivity, and pharmacokinetic properties.

Key structural elements typically varied in SAR studies of isocyanide-containing compounds include:

The "R" Group: The substituent (R) attached to the nitrogen of the isocyanide group (-N≡C) is a primary point of modification. vedantu.comaakash.ac.in

Steric Bulk: Altering the size and shape of the R group can influence how the molecule fits into a binding pocket.

Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the electronic character of the isocyanide, affecting its coordinating ability and reactivity. utexas.edu For a compound like 2-(3-Chlorophenyl)ethylisocyanide, the chloro-substituent on the phenyl ring acts as an electron-withdrawing group, which can influence its interactions.

The Isocyanide Group Itself:

Positioning: The location of the isocyanide within the molecular scaffold is critical for orienting the group correctly to interact with its target (e.g., a metal ion in an active site).

Number of Groups: In some cases, introducing more than one isocyanide group can enhance activity. For example, a di-isonitrile compound showed improved anti-MRSA activity compared to its mono-isonitrile analog. acs.org

The Scaffold: The core structure connecting the R group to the isocyanide is also a target for modification. For the phenethylamine (B48288) scaffold, as in this compound, variations could include changing the linker length or replacing the phenyl ring with other aromatic or heterocyclic systems to explore new binding interactions. beilstein-journals.org

A common finding in SAR studies is that the biological activity is highly sensitive to these structural changes. For instance, studies on aryl isonitriles revealed that specific substitution patterns on the aromatic ring were crucial for potent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Future Directions and Research Outlook in 2 3 Chlorophenyl Ethylisocyanide Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of isocyanides has traditionally relied on the dehydration of N-substituted formamides, often using harsh reagents. nih.govrsc.org Future research concerning 2-(3-chlorophenyl)ethylisocyanide will likely focus on developing greener, more efficient, and scalable synthetic protocols. The classical Ugi method, which involves dehydrating a primary formamide (B127407) with reagents like phosphorus oxychloride (POCl₃), is effective but raises environmental and safety concerns. nih.gov

Modern advancements offer several promising alternatives. The use of p-toluenesulfonyl chloride (p-TsCl) has emerged as a cheaper, less toxic, and more sustainable option compared to POCl₃, offering high yields and simplified work-up procedures. rsc.org Mechanochemical methods, which utilize mechanical force to drive reactions, represent another innovative frontier, potentially reducing solvent waste and reaction times. nih.gov Research has demonstrated that ball-milling techniques can successfully convert both aliphatic and aromatic formamides into isocyanides. nih.gov

Future efforts will likely aim to optimize these greener methods for the synthesis of this compound and its derivatives. This includes exploring novel dehydrating agents, catalyst systems, and solvent-free conditions to improve yield, purity, and sustainability. mdpi.comorganic-chemistry.org

Table 1: Comparison of Synthetic Methods for Isocyanides

| Method | Dehydrating Reagent | Typical Base | Advantages | Disadvantages | Key References |

|---|---|---|---|---|---|

| Ugi Dehydration | POCl₃, Phosgene (B1210022) | Tertiary Amines | Widely applicable, well-established | Toxic/harsh reagents, waste generation | nih.gov |

| Tosyl Chloride Method | p-TsCl | Triethylamine (B128534) | Milder conditions, lower cost, high yields | May not be suitable for all substrates | rsc.org |

| Appel-type Reaction | PPh₃ / I₂ | Triethylamine | Less toxic than POCl₃, good yields | Stoichiometric phosphine (B1218219) oxide waste | rsc.org |

| Mechanochemistry | p-TsCl, DIC/DCC | Solid base (e.g., Na₂CO₃) | Reduced solvent use, rapid, innovative | Scalability can be a challenge | nih.gov |

This table is interactive and can be sorted by column.

Exploration of New Reactivity Modes and Catalytic Cycles

Isocyanides are exceptionally versatile reagents, capable of acting as both nucleophiles and electrophiles, which allows them to participate in a wide array of chemical transformations. nih.govresearchgate.net The future of this compound chemistry lies in harnessing this reactivity to forge novel molecular structures through innovative catalytic cycles.

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. frontiersin.orgnih.govencyclopedia.pub Future research will focus on expanding the scope of these reactions using this compound to create libraries of complex molecules, particularly N-heterocycles and peptidomimetics, for applications in drug discovery. nih.govmdpi.comnih.gov

Catalytic C-H Functionalization: A significant area of growth is the use of transition-metal catalysis to enable the direct functionalization of C-H bonds involving isocyanide insertion. rsc.org Palladium-catalyzed processes, for example, can combine isocyanide insertion with C-H activation to construct complex heterocyclic systems in a single step. acs.org Applying these methods to this compound could provide streamlined routes to novel indole (B1671886) derivatives and other valuable scaffolds. acs.org

Photocatalysis and Radical Chemistry: The unique electronic properties of isocyanides make them suitable for photocatalytic and radical reactions. nih.gov Aromatic isocyanides have been shown to act as visible-light photocatalysts themselves. nih.gov Furthermore, isocyanides are excellent radical acceptors, enabling the generation of imidoyl radicals that can participate in various addition and cyclization reactions. nih.gov Exploring the photocatalytic activity and radical chemistry of this compound could unlock unprecedented transformations and synthetic pathways.

Table 2: Key Reactivity Modes of Isocyanides

| Reactivity Mode | Description | Key Reaction Types | Potential Products | Key References |

|---|---|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. | Passerini, Ugi, Groebke-Blackburn-Bienaymé | Peptidomimetics, N-Heterocycles | nih.govfrontiersin.orgencyclopedia.pub |

| Cycloadditions | Isocyanide acts as a one-carbon component in ring formation. | [4+1] Cycloadditions | Tetrazoles, Pyrroles | nih.govwikipedia.org |

| Palladium-Catalyzed Insertions | Insertion of the isocyanide into a metal-carbon bond. | Imidoylative Cross-Couplings, C-H Activation | Indoles, Quinazolines | acs.orgresearchgate.netmdpi.com |

| Radical Reactions | Isocyanide acts as a radical acceptor to form an imidoyl radical. | Radical Addition, Cyclization | Phosphorylated Heterocycles | nih.govresearchgate.net |

| Photocatalysis | Aromatic isocyanides can act as photocatalysts or participate in photo-induced reactions. | Cross-Dehydrogenative Coupling | Amides | nih.gov |

This table is interactive and can be sorted by column.

Advanced Computational Modeling for Rational Design and Mechanism Prediction

Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling will be crucial for predicting its reactivity, designing novel catalysts, and elucidating complex reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of reactions involving this compound, providing insight into transition states and reaction kinetics. acs.orgresearchgate.net This is particularly valuable for understanding the subtle factors that control selectivity in complex catalytic cycles and multicomponent reactions. For instance, computational studies can help predict the outcomes of palladium-catalyzed cascades or determine the most favorable pathway in a competitive reaction environment. acs.org

Furthermore, modeling can accelerate the rational design of new catalysts tailored for isocyanide transformations. By simulating the interaction between the isocyanide, substrates, and metal center, researchers can design ligands that enhance catalytic activity and selectivity. Computational screening can also identify novel reaction partners for this compound, guiding experimental efforts toward the most promising avenues for discovery. acs.org

Expanding Applications in Diverse Chemical Fields

The unique properties of the isocyanide group have led to its application in a variety of chemical fields, a trend that is expected to continue and expand for compounds like this compound.

Medicinal Chemistry: Isocyanides are highly valuable in medicinal chemistry. acs.orgnih.govresearchgate.net Their ability to participate in MCRs allows for the rapid synthesis of diverse compound libraries for high-throughput screening. nih.govresearchgate.net The isocyanide moiety itself can act as an unconventional pharmacophore or a metal-coordinating "warhead" for designing targeted inhibitors against metalloproteins. acs.orgresearchgate.net The 3-chlorophenyl group in this compound provides a site for further functionalization, allowing for the fine-tuning of biological activity.

Bioorthogonal Chemistry: Isocyanides have emerged as promising tools in bioorthogonal chemistry for the labeling of biomolecules in living systems. nih.govfrontiersin.org Their small size minimizes perturbation of the native biomolecule, and their unique reactivity, such as in [4+1] cycloadditions with tetrazines, allows for highly selective ligation under physiological conditions. nih.govfrontiersin.org this compound could be developed into a new class of bioorthogonal probes.

Interdisciplinary Research Integrating Isocyanide Chemistry with Material Science and Beyond

The future of chemistry is increasingly interdisciplinary, and isocyanide chemistry is well-positioned at the intersection of several scientific fields.

Material Science: The versatility of isocyanide-based reactions is being leveraged in polymer and material science. researchgate.netwiley.com MCRs involving isocyanides are used to synthesize functional polymers with tunable properties. frontiersin.org The rigid, helical structures of some poly(isocyanide)s make them interesting candidates for advanced materials. The integration of this compound into polymer backbones or as a functional group on material surfaces could lead to novel materials with tailored electronic, optical, or sensing capabilities.

Beyond Materials: The synergy between isocyanide chemistry and other fields continues to grow. In coordination chemistry, isocyanides are valued as ligands that are isoelectronic with carbon monoxide but offer greater synthetic tunability. vedantu.com This has implications for catalysis and the development of novel organometallic complexes. The continued exploration of this compound and its congeners will undoubtedly foster new collaborations and discoveries, pushing the boundaries of what is possible in molecular science. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)ethylisocyanide, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing 2-(3-chlorophenyl)ethylamine. A common approach is the formamide dehydration method:

- Step 1 : React 2-(3-chlorophenyl)ethylamine with formic acid to form the corresponding formamide derivative.

- Step 2 : Dehydrate the formamide using POCl₃ or phosgene under anhydrous conditions to yield the isocyanide.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Verify the isocyanide (-NC) signal at δ ~160 ppm (¹³C) and aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl).

- IR Spectroscopy : Confirm the -NC stretch at ~2150 cm⁻¹.

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Ensure data quality with R-factor < 5% .